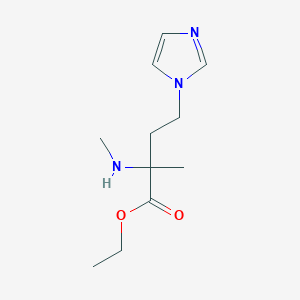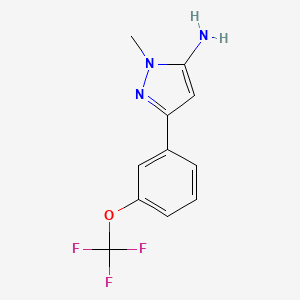
1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by a pyrazole ring substituted with a methyl group at the 1-position and a trifluoromethoxyphenyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions:
Methylation: The methyl group is introduced at the 1-position of the pyrazole ring using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, and employing robust purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-phenyl-1H-pyrazol-5-amine: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
3-(Trifluoromethoxy)phenyl-1H-pyrazol-5-amine:
Uniqueness: 1-Methyl-3-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-5-amine is unique due to the presence of both the methyl and trifluoromethoxy groups, which confer distinct chemical properties such as increased stability, lipophilicity, and potential bioactivity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for significant advancements in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C11H10F3N3O |
|---|---|
Molekulargewicht |
257.21 g/mol |
IUPAC-Name |
2-methyl-5-[3-(trifluoromethoxy)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H10F3N3O/c1-17-10(15)6-9(16-17)7-3-2-4-8(5-7)18-11(12,13)14/h2-6H,15H2,1H3 |
InChI-Schlüssel |
VDLUDFRTVQQMMC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


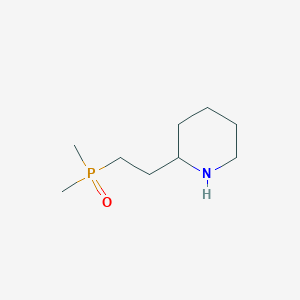






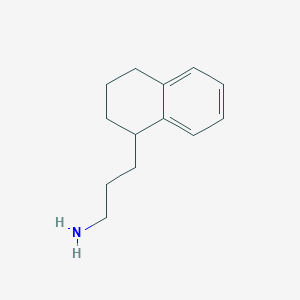
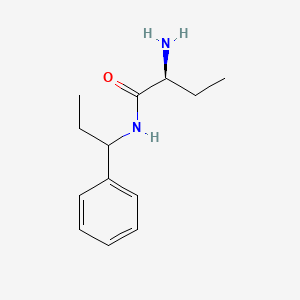

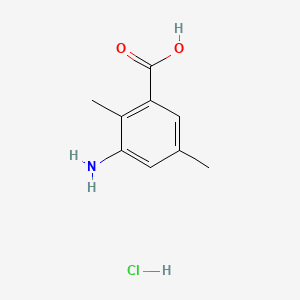
![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)
